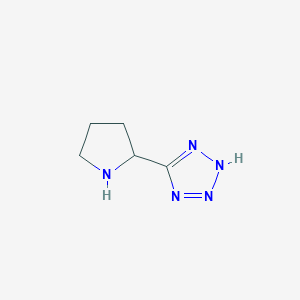

5-(Pyrrolidin-2-yl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole involves multiple steps starting from readily available precursors. A notable method for synthesizing this compound includes amide formation, dehydration, cyclozation, and deprotection steps, as demonstrated in the preparation of (S)-5-Pyrrolidin-2-yl-1H-tetrazole from Cbz-L-proline, which is further purified by recrystallization. The structure of the synthesized compound is confirmed through NMR spectroscopy (Hong Wei, 2012).

Molecular Structure Analysis

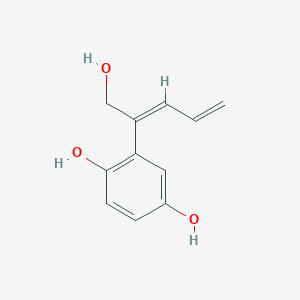

The molecular structure of 5-(Pyrrolidin-2-yl)-2H-tetrazole is characterized by its tetrazole ring attached to a pyrrolidinyl group. This structural motif contributes to its reactivity and interaction with various substrates. Detailed structural analysis is often conducted using spectroscopic techniques like NMR and sometimes through X-ray crystallography, providing insight into its three-dimensional conformation and electronic environment.

Chemical Reactions and Properties

5-(Pyrrolidin-2-yl)-2H-tetrazole functions as a catalyst in various chemical transformations. Its utility in organocatalysis is highlighted by its ability to catalyze aldol reactions under environmentally benign conditions, showcasing good stereoselectivities and conversion efficiencies (O. Bortolini et al., 2012). Additionally, its application in the asymmetric Biginelli reaction emphasizes the relationship between catalyst structure and catalytic activity, offering a pathway to synthesize derivatives with significant yields and enantiomeric excesses (Y. Wu et al., 2009).

科学的研究の応用

Organocatalysis

5-(Pyrrolidin-2-yl)tetrazole has been extensively utilized in organocatalytic processes. For instance, it has been functionalized on silica and used in environmentally friendly continuous-flow aldol reactions, exhibiting good stereoselectivities and high conversion efficiencies (Bortolini et al., 2012). Additionally, this compound has demonstrated superior enantioselectivity in aldol reactions compared to other organocatalysts (Tong et al., 2008).

Synthesis and Catalysis

Various chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and evaluated for their catalytic activity, particularly in the asymmetric Biginelli reaction (Wu et al., 2009). A DFT study also explored its role in the asymmetric Michael addition of carbonyl compounds to nitroalkenes, explaining its stereoselectivity and reactivity enhancement (Arnó et al., 2007).

DNA-Binding and Antioxidant Properties

Copper complexes of pyridyl–tetrazole ligands, including variants of 5-(pyrrolidin-2-yl)-2H-tetrazole, have been studied for their DNA-binding and antioxidant properties. These complexes show avid binding to calf thymus DNA and possess significant antioxidant activities (Reddy et al., 2016).

Polymer Frameworks and Crystal Structure

The compound has been used in the formation of unique polymer frameworks and crystal structures. For instance, its role in creating two-dimensional five- and six-connected nets through hydrogen bonding has been documented (Rizk et al., 2005).

Antifungal Activity

In the medical field, derivatives of 5-(pyrrolidin-2-yl)tetrazole have been synthesized to assess their antifungal activity against Candida albicans, showing promise as antifungal agents (Łukowska-Chojnacka et al., 2019).

Photophysical Investigation

The compound also finds application in photophysical studies. For example, its role in the color tuning of iridium tetrazolate complexes has been investigated, demonstrating its impact on the emission properties of these complexes (Stagni et al., 2008).

Application in Flow Reactors

5-(Pyrrolidin-2-yl)tetrazole has been used in flow reactors for asymmetric aldol reactions. Its incorporation into a monolithic column has shown improved efficiency and productivity under flow conditions (Greco et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-pyrrolidin-2-yl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-2-yl)-2H-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)

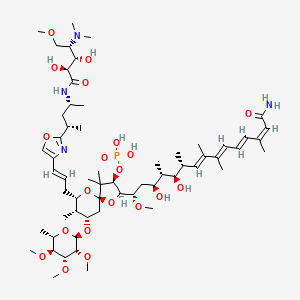

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)

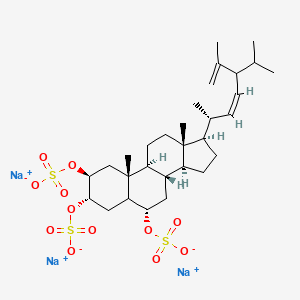

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol](/img/structure/B1246370.png)